Pyrimidine-indole hybrid

Beschreibung

Eigenschaften

IUPAC Name |

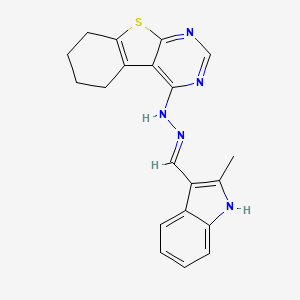

N-[(E)-(2-methyl-1H-indol-3-yl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5S/c1-12-15(13-6-2-4-8-16(13)24-12)10-23-25-19-18-14-7-3-5-9-17(14)26-20(18)22-11-21-19/h2,4,6,8,10-11,24H,3,5,7,9H2,1H3,(H,21,22,25)/b23-10+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXGOXWFKJISRDU-AUEPDCJTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)C=NNC3=C4C5=C(CCCC5)SC4=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=CC=CC=C2N1)/C=N/NC3=C4C5=C(CCCC5)SC4=NC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Novel Pyrimidine-Indole Hybrids: A Technical Guide

Introduction

The fusion of pyrimidine (B1678525) and indole (B1671886) scaffolds into single molecular entities has emerged as a promising strategy in medicinal chemistry and drug discovery. Both heterocycles are privileged structures found in a plethora of biologically active natural products and synthetic compounds. Pyrimidine-indole hybrids have demonstrated a wide range of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. Their therapeutic potential often stems from their ability to interact with key biological targets, such as protein kinases and tubulin. This technical guide provides an in-depth overview of contemporary synthetic methodologies for the preparation of novel pyrimidine-indole hybrids, complete with detailed experimental protocols, quantitative data, and visualization of relevant biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

I. Synthetic Methodologies and Experimental Protocols

This section details three prominent synthetic strategies for the construction of pyrimidine-indole hybrids: a one-pot multicomponent Biginelli reaction, a microwave-assisted synthesis, and a multi-step solution-phase synthesis.

One-Pot Multicomponent Synthesis via Biginelli Reaction

The Biginelli reaction is a powerful one-pot multicomponent reaction for the synthesis of dihydropyrimidinones. This approach has been adapted for the synthesis of pyrimidine-indole hybrids, offering an efficient and atom-economical route to these compounds.

Experimental Protocol: Synthesis of Indolyl-Dihydropyrimidinone Derivatives

This protocol is adapted from the work of Abdel-Gawad et al. (2021) on the synthesis of indolyl-pyrimidine derivatives with EGFR inhibitory activity.[1]

-

Step 1: Reaction Setup

-

To a solution of indole-3-carboxaldehyde (B46971) (1 mmol) and ethyl acetoacetate (B1235776) (1 mmol) in absolute ethanol (B145695) (20 mL), add a few drops of concentrated hydrochloric acid.

-

Add thiourea (B124793) (1.5 mmol) to the mixture.

-

-

Step 2: Reaction Execution

-

Reflux the reaction mixture with constant stirring for 8-10 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

-

Step 3: Work-up and Purification

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water with stirring.

-

The precipitated solid is collected by filtration, washed with water, and dried.

-

Recrystallize the crude product from ethanol to afford the pure indolyl-dihydropyrimidinone derivative.

-

Logical Relationship of the One-Pot Synthesis

Caption: Microwave-assisted synthesis workflow.

Multi-Step Solution-Phase Synthesis

Multi-step synthesis provides a versatile platform for the construction of complex pyrimidine-indole hybrids, allowing for the introduction of diverse functionalities at various positions of the scaffold.

Experimental Protocol: Synthesis of N-cyclopropyl-3-(4-(substituted)-6-aminopyrimidin-5-yl)-1-methyl-1H-indole-2-carboxamide Derivatives

This protocol is adapted from the work of Gokhale et al.

-

Step 1: Vilsmeier-Haack Formylation of Indole

-

To a solution of N-cyclopropyl-1-methyl-1H-indole-2-carboxamide (1 mmol) in anhydrous DMF (10 mL), add phosphorus oxychloride (POCl3) (1.2 mmol) dropwise at 0°C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Pour the mixture into ice water and neutralize with a saturated sodium bicarbonate solution.

-

Filter the precipitate, wash with water, and dry to obtain the 3-formylindole intermediate.

-

-

Step 2: Knoevenagel Condensation

-

To a solution of the 3-formylindole intermediate (1 mmol) and malononitrile (B47326) (1.1 mmol) in ethanol (15 mL), add a catalytic amount of piperidine.

-

Reflux the mixture for 4-6 hours.

-

Cool the reaction mixture, and collect the precipitated product by filtration.

-

-

Step 3: Cyclization to form the Pyrimidine Ring

-

A mixture of the Knoevenagel product (1 mmol) and guanidine (B92328) hydrochloride (1.2 mmol) in isopropanol (B130326) (20 mL) is treated with sodium isopropoxide (2 mmol).

-

Reflux the mixture for 12-16 hours.

-

After cooling, pour the reaction mixture into water and acidify with dilute HCl.

-

Collect the solid product by filtration, wash with water, and purify by recrystallization from ethanol.

-

Workflow for Multi-Step Synthesis

Caption: Multi-step synthesis workflow.

II. Quantitative Data Summary

The following tables summarize the quantitative data for representative pyrimidine-indole hybrids synthesized via the methodologies described above.

Table 1: Reaction Yields of Representative Pyrimidine-Indole Hybrids

| Compound ID | Synthetic Method | Yield (%) | Reference |

| Indolyl-DHPM-1 | Biginelli Reaction | 85 | |

| Indolyl-DHPM-2 | Biginelli Reaction | 82 | |

| PY-IN-MA-1 | Microwave-Assisted | 92 | |

| PY-IN-MA-2 | Microwave-Assisted | 88 | |

| PY-IN-MS-1 | Multi-Step Synthesis | 75 | |

| PY-IN-MS-2 | Multi-Step Synthesis | 71 |

Table 2: In Vitro Anticancer Activity (IC50 in µM) of Selected Pyrimidine-Indole Hybrids

| Compound ID | MCF-7 (Breast) | HeLa (Cervical) | A549 (Lung) | HCT116 (Colon) | Reference |

| EGFRi-PY-IN-1 | 5.1 | - | - | 6.6 | |

| EGFRi-PY-IN-2 | 8.3 | - | - | 9.1 | |

| Tub-i-PY-IN-1 | 14.36 | - | 5.01 | - | |

| Tub-i-PY-IN-2 | 0.29 | 4.04 | - | 9.48 |

III. Biological Signaling Pathways

Pyrimidine-indole hybrids have been shown to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival. This section illustrates two such pathways: EGFR signaling and tubulin polymerization.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

Several pyrimidine-indole hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer development. I[1][2]nhibition of EGFR blocks downstream signaling cascades, leading to reduced cell proliferation and survival.

EGFR Signaling Pathway and Point of Inhibition

Caption: EGFR signaling pathway inhibition.

Tubulin Polymerization and Microtubule Dynamics

Another important mechanism of action for some pyrimidine-indole hybrids is the inhibition of tubulin polymerization. T[3][4]ubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. By disrupting microtubule dynamics, these compounds can arrest the cell cycle and induce apoptosis in cancer cells.

Disruption of Microtubule Dynamics by Pyrimidine-Indole Hybrids

Caption: Inhibition of tubulin polymerization.

The synthesis of novel pyrimidine-indole hybrids represents a vibrant and highly productive area of research in medicinal chemistry. The methodologies outlined in this guide, from efficient one-pot reactions to versatile multi-step sequences, provide a robust toolkit for the generation of diverse chemical libraries. The significant anticancer activities observed for many of these compounds, coupled with their defined mechanisms of action, underscore their potential as next-generation therapeutic agents. Further exploration of the structure-activity relationships and optimization of the pharmacokinetic properties of these hybrids will be crucial in translating their preclinical promise into clinical reality.

References

"discovery of pyrimidine-indole derivatives"

An In-depth Technical Guide to the Discovery of Pyrimidine-Indole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fusion of pyrimidine (B1678525) and indole (B1671886) rings has created a privileged scaffold in medicinal chemistry, giving rise to a class of derivatives with a remarkable breadth of biological activities. These compounds have garnered significant attention, particularly in the realm of oncology, due to their potent inhibitory effects on various protein kinases.[1][2][3] Protein kinases are crucial mediators of cellular signaling pathways, and their aberrant activity is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1][3] Pyrimidine-indole derivatives have been successfully designed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Rearranged during transfection (RET), and Tropomyosin receptor kinase (TRK), among others.[1][4] Beyond cancer, these derivatives have also shown promise as anti-inflammatory[5][6], antimicrobial[7], and neuroprotective agents[8], underscoring the versatility of this chemical scaffold. This guide provides a comprehensive overview of the discovery of pyrimidine-indole derivatives, focusing on their synthesis, biological evaluation, and the structure-activity relationships that govern their therapeutic potential.

Synthetic Strategies and Methodologies

The synthesis of pyrimidine-indole derivatives is typically achieved through multi-step reactions, with several common pathways emerging from the literature. A prevalent method involves the nucleophilic substitution of a di-halogenated pyrimidine with an appropriate amino-indole.

General Synthesis Workflow

A common synthetic route begins with the condensation of a commercially available dichloropyrimidine with various aminoindoles. This is often followed by a second substitution reaction with anilines or other nucleophiles to yield the final disubstituted product.

Experimental Protocol: Synthesis of Indole-Tethered Pyrimidine Derivatives

The following protocol is a representative example based on methodologies described for synthesizing EGFR and VEGFR-2 inhibitors.[4][9]

-

Step 1: Synthesis of the Intermediate.

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in a suitable solvent like 2-propanol, add the desired 5-aminoindole derivative (1.0 eq).

-

Add a base, such as N,N-Diisopropylethylamine (DIPEA) (1.2 eq), to the mixture.

-

Reflux the reaction mixture for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature. The resulting precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane), and dried to yield the intermediate (e.g., a 2-chloro-4-(indolylamino)pyrimidine).

-

-

Step 2: Synthesis of the Final Product.

-

Suspend the intermediate from Step 1 (1.0 eq) in a solvent such as 2-propanol.

-

Add the desired aniline derivative (1.1 eq) to the suspension.

-

Add a catalytic amount of a strong acid (e.g., 4M HCl in dioxane) to promote the reaction.

-

Reflux the mixture for 12-48 hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture, and collect the precipitate by filtration.

-

Purify the crude product by recrystallization or column chromatography to obtain the final indole-tethered pyrimidine derivative.

-

Biological Activity and Therapeutic Applications

The primary therapeutic application explored for pyrimidine-indole derivatives is as anticancer agents, largely through the inhibition of protein kinases that drive tumor growth and angiogenesis.

Kinase Inhibition in Oncology

Many derivatives have been identified as potent inhibitors of receptor tyrosine kinases. The hybridization of the indole and pyrimidine scaffolds has proven to be a successful strategy in designing potent and, in some cases, dual-target inhibitors.[10]

EGFR and VEGFR Inhibition: A significant discovery was the development of indole-tethered pyrimidine derivatives that concurrently inhibit both EGFR and other angiokinases like VEGFR-2.[4][9] Such dual inhibition is a valuable strategy to combat tumor growth, proliferation, and the formation of new blood vessels (angiogenesis) that supply the tumor. Pazopanib, an indazole-based kinase inhibitor, served as a reference for some of these developments.[4][9] Molecular docking studies suggest these compounds bind competitively to the ATP site of the kinase domain.[4][9]

Table 1: Inhibitory Activity of Pyrimidine-Indole Derivatives against EGFR and VEGFR-2

| Compound | Substitution Pattern | EGFR IC₅₀ (nM) | VEGFR-2 IC₅₀ (nM) | Reference |

|---|---|---|---|---|

| MKP101 | 2,4-disubstituted | 43 | >1000 | [4][9] |

| MKP120 | 4,6-disubstituted (O-bridge) | 10 | 32 | [4][9] |

| MKP123 | 4,6-disubstituted | 18 | 45 |[4][9] |

RET and TRK Inhibition: Researchers have also discovered 9H-pyrimido[4,5-b]indole derivatives that act as dual inhibitors of RET and TRK kinases.[1] Aberrant signaling from these kinases is implicated in various cancers, and dual inhibitors could address a broader patient population and potentially overcome resistance mechanisms that arise from single-target therapies.[1]

Table 2: Antiproliferative Activity of Pyrimidine-Indole Derivatives in Cancer Cell Lines

| Compound | Cell Line | Activity | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 4g | MCF-7 (Breast) | Antiproliferative | 5.1 | [10] |

| HepG2 (Liver) | Antiproliferative | 5.02 | [10] | |

| HCT-116 (Colon) | Antiproliferative | 6.6 | [10] | |

| 14 | HeLa (Cervical) | Antiproliferative | 2.51 | [11] |

| 15 | MCF-7 (Breast) | Antiproliferative | 0.29 | [11] |

| 8e | PA-1 (Ovarian) | Cytotoxic | 2.43 | [12] |

| H12 | MGC-803 (Gastric) | Antiproliferative | 9.47 | [13] |

| | HCT-116 (Colon) | Antiproliferative | 9.58 |[13] |

Anti-inflammatory Activity

Certain 4-indolyl-2-arylaminopyrimidine derivatives have been investigated for their anti-inflammatory properties. These compounds were shown to inhibit the production of pro-inflammatory cytokines like IL-6 and IL-8 in lipopolysaccharide (LPS)-stimulated cells, suggesting their potential for treating conditions like acute lung injury.[5]

Table 3: Anti-inflammatory Activity of a Lead Pyrimidine-Indole Derivative

| Compound | Concentration | IL-6 Inhibition (%) | IL-8 Inhibition (%) | Reference |

|---|

| AZD-1 | 5 µM | 63 | 49 |[5] |

Experimental Protocol: In Vitro Cytotoxicity Assay (Resazurin Assay)

This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC₅₀).[10]

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, HepG2) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine-indole derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

-

Resazurin (B115843) Addition: Add resazurin solution to each well and incubate for 2-4 hours. Live, metabolically active cells will reduce the blue resazurin to the pink, fluorescent resorufin.

-

Measurement: Measure the fluorescence or absorbance using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated control cells. Plot the viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.

Structure-Activity Relationships (SAR)

The systematic modification of the pyrimidine-indole scaffold has yielded crucial insights into the structural requirements for potent biological activity.

-

Substitution on the Pyrimidine Ring : The position of substituents is critical. For EGFR/VEGFR-2 inhibition, moving from a 2,4-disubstituted pyrimidine to a 4,6-disubstituted pattern significantly enhanced concurrent inhibitory activity.[4][9]

-

Bridging Moiety : The nature of the link between the indole and pyrimidine cores has a profound impact. Replacing a secondary amine bridge (-NH-) with an ether bridge (-O-) in one series led to a potent dual EGFR/VEGFR-2 inhibitor (MKP120).[4][9]

-

Substituents on Phenyl Rings : For anti-inflammatory agents, substitutions on the 4-position of an aniline ring were found to be important for activity. Furthermore, cyclic aliphatic amines generally conferred more activity than open-chain amines.[5]

Conclusion

The pyrimidine-indole scaffold represents a highly successful framework in modern drug discovery. Through strategic molecular design and hybridization, researchers have developed potent and selective inhibitors for a range of therapeutic targets, most notably protein kinases involved in cancer progression. The extensive structure-activity relationship studies have provided a clear roadmap for optimizing these molecules, balancing potency against different targets, and improving drug-like properties. Future work will likely focus on further refining selectivity, overcoming drug resistance, and exploring the full therapeutic potential of this versatile class of compounds in oncology and beyond.

References

- 1. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [eurekaselect.com]

- 4. Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases | PLOS One [journals.plos.org]

- 5. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. EP2647634A1 - Indole-pyrimidine derivatives and their therapeutic uses - Google Patents [patents.google.com]

- 9. Structure-Activity Relationship of Indole-Tethered Pyrimidine Derivatives that Concurrently Inhibit Epidermal Growth Factor Receptor and Other Angiokinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of oxindole linked indolyl-pyrimidine derivatives as potential cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and Biological Evaluation of [1,2,4]Triazolo[1,5-a]pyrimidine Indole Derivatives against Gastric Cancer Cells MGC-803 via the Suppression of ERK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Properties of Pyrimidine-Indole Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrimidine-indole conjugates represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities. This guide provides a comprehensive overview of their core chemical properties, synthesis, and interaction with key biological pathways. The fusion of the electron-deficient pyrimidine (B1678525) ring and the electron-rich indole (B1671886) nucleus gives rise to unique physicochemical characteristics that are instrumental in their function as therapeutic agents, particularly as kinase inhibitors.

Physicochemical Properties

The physicochemical properties of pyrimidine-indole compounds are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as acidity (pKa), lipophilicity (logP), and solubility influence their absorption, distribution, metabolism, and excretion (ADME). Due to the presence of basic nitrogen atoms in the pyrimidine ring, these compounds generally exhibit basic properties. The indole NH is weakly acidic. Substituents on either ring system can significantly modulate these properties.

| Compound Class | Representative pKa Range | Representative logP Range | Aqueous Solubility |

| Aminopyrimidine-Indoles | 7.0 - 9.0 (pyrimidine N) | 2.0 - 5.0 | Generally low, dependent on substitution |

| Oxo-pyrimidine-Indoles | 8.0 - 10.0 (indole NH) | 1.5 - 4.0 | Low to moderate |

| Phenyl-substituted Pyrimidine-Indoles | 6.5 - 8.5 (pyrimidine N) | 3.0 - 6.0 | Generally low |

Note: The values presented are representative ranges and can vary significantly based on the specific substitution pattern of the compounds.

Core Synthesis and Reactivity

The synthesis of pyrimidine-indole compounds often involves the condensation of a pyrimidine precursor with an indole derivative. A common strategy is the reaction of a halogenated pyrimidine with an amino-indole. The reactivity of the pyrimidine ring is characterized by its π-deficient nature, making it susceptible to nucleophilic aromatic substitution. Conversely, the indole ring is π-excessive and prone to electrophilic substitution, typically at the C3 position.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis and purification of pyrimidine-indole compounds.

Key Experimental Protocols

I. Synthesis of 2,4-Disubstituted Pyrimidine-Indole Derivatives

This protocol describes a general method for the synthesis of N-(indol-5-yl)pyrimidin-2-amine derivatives.

Materials:

-

Diisopropylethylamine (DIPEA)

-

n-Butanol

-

Appropriate aniline (B41778) derivative

-

Hydrochloric acid (in dioxane)

-

Ethyl acetate (B1210297)

-

Hexane

Procedure:

-

To a solution of 2,4-dichloropyrimidine (1.0 eq) in n-butanol, add 5-aminoindole (1.0 eq) and DIPEA (1.2 eq).

-

Heat the reaction mixture to reflux for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Purify the resulting intermediate by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.

-

To a solution of the purified intermediate (1.0 eq) and the desired aniline (1.1 eq) in n-butanol, add a catalytic amount of a strong acid (e.g., HCl).

-

Heat the mixture to reflux for 24-48 hours.

-

Cool the reaction and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield the final 2,4-disubstituted pyrimidine-indole derivative.

II. Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

-

Acquire ¹H NMR and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.

-

Characteristic ¹H NMR signals include the indole NH proton (typically δ 10-12 ppm), aromatic protons of the indole and pyrimidine rings (δ 7-9 ppm), and signals corresponding to substituents.

-

¹³C NMR will show characteristic signals for the carbon atoms of the heterocyclic rings and any substituents.

B. Mass Spectrometry (MS):

-

Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

-

Analyze the sample using Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry.

-

The resulting spectrum will show the molecular ion peak [M+H]⁺ or [M]⁺, confirming the molecular weight of the synthesized compound.

III. Determination of Physicochemical Properties

A. pKa Determination (Potentiometric Titration):

-

Dissolve a known concentration of the pyrimidine-indole compound in a co-solvent system (e.g., water-ethanol).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH using a calibrated pH meter.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.

B. logP Determination (Shake-Flask Method):

-

Prepare a solution of the compound in a biphasic system of n-octanol and water.

-

Shake the mixture vigorously to allow for partitioning of the compound between the two phases.

-

After equilibration, separate the two layers and determine the concentration of the compound in each phase using UV-Vis spectroscopy or HPLC.

-

The logP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

Biological Activity and Signaling Pathways

Many pyrimidine-indole derivatives exhibit potent inhibitory activity against various protein kinases, which are key regulators of cellular signaling pathways implicated in cancer and inflammatory diseases.

Epidermal Growth Factor Receptor (EGFR) Signaling Pathway

The EGFR signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Aberrant activation of this pathway is a hallmark of many cancers. Pyrimidine-indole compounds can act as ATP-competitive inhibitors of the EGFR kinase domain, blocking downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by a pyrimidine-indole compound.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a key downstream effector of EGFR and other receptor tyrosine kinases, regulating cell growth and division. Inhibition of upstream kinases by pyrimidine-indole compounds can block the activation of this cascade.

Caption: Blockade of the MAPK signaling cascade by a pyrimidine-indole inhibitor.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is another critical signaling cascade downstream of EGFR that promotes cell survival and growth. Pyrimidine-indole derivatives have been developed to target kinases within this pathway.

Caption: Inhibition of the PI3K/Akt signaling pathway by a pyrimidine-indole compound.

Conclusion

The pyrimidine-indole scaffold is a versatile and highly valuable framework in modern drug discovery. A thorough understanding of the chemical properties, synthetic methodologies, and biological mechanisms of action is paramount for the rational design of novel and effective therapeutic agents. This guide provides a foundational understanding for researchers and scientists working in this exciting field. Continued exploration of the structure-activity relationships and optimization of the physicochemical properties of these compounds will undoubtedly lead to the development of next-generation targeted therapies.

Spectroscopic Characterization of Pyrimidine-Indole Hybrids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic techniques used to characterize pyrimidine-indole hybrids, a class of heterocyclic compounds with significant interest in medicinal chemistry and drug discovery. The unique structural fusion of pyrimidine (B1678525) and indole (B1671886) moieties gives rise to a diverse range of biological activities, making their precise structural elucidation and characterization paramount. This document details the principles, experimental protocols, and data interpretation for the most salient spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible and Fluorescence Spectroscopy.

Core Spectroscopic Techniques and Data Interpretation

The structural integrity and purity of newly synthesized pyrimidine-indole hybrids are primarily established using a combination of spectroscopic methods. Each technique provides unique insights into the molecular architecture of these compounds.

1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of pyrimidine-indole hybrids in solution. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: Provides information about the chemical environment of protons. Key characteristic signals for pyrimidine-indole hybrids include:

-

Indole NH Proton: A singlet typically observed in the downfield region of δ 10.0–12.0 ppm.[1]

-

Aromatic Protons: Multiplets corresponding to the protons of the indole and pyrimidine rings, as well as any other aromatic substituents, are generally found between δ 6.8 and 9.0 ppm.[1][2]

-

Pyrimidine Protons: Depending on the substitution pattern, singlets or doublets for the pyrimidine ring protons can appear in the δ 7.5–9.0 ppm range.[1]

-

Aliphatic Protons: Signals for any aliphatic substituents will be located in the upfield region, typically between δ 1.0 and 3.0 ppm.[1]

¹³C NMR Spectroscopy: Complements ¹H NMR by providing information about the carbon framework of the molecule. Characteristic chemical shifts for the carbon atoms in the indole and pyrimidine rings are observed in the range of δ 84.4–154.5 ppm.[2]

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Indole NH | 10.0 - 12.0 | Singlet |

| Aromatic (Indole & Pyrimidine) | 6.8 - 9.0 | Multiplet, Doublet, Singlet |

| Aliphatic | 1.0 - 3.0 | Varies |

| Carbon Type | Typical Chemical Shift (δ, ppm) |

| Indole Ring Carbons | 109.2 - 138.1 |

| Pyrimidine/Pyrazole Ring Carbons | 84.4 - 154.5 |

| Carbonyl (C=O) | ~160 - 195 |

1.2. Mass Spectrometry (MS)

Mass spectrometry is crucial for determining the molecular weight of pyrimidine-indole hybrids and confirming their elemental composition. Electrospray Ionization (ESI) is a commonly used soft ionization technique that typically produces a prominent molecular ion peak.

-

Molecular Ion Peak: In positive ion mode ESI-MS, the molecular ion peak is often observed as [M+H]⁺, which corresponds to the molecular weight of the compound plus the mass of a proton.[1] This allows for the direct confirmation of the expected molecular formula. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further solidifying the elemental composition.

| Ion Type | Description |

| [M+H]⁺ | Molecular ion with an additional proton |

| [M+Na]⁺ | Molecular ion with an adduct of sodium |

1.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in pyrimidine-indole hybrids. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of particular bonds.

-

N-H Stretching: A characteristic broad absorption band for the indole N-H group is typically observed in the region of 3200–3400 cm⁻¹.[1][2]

-

C=O Stretching: If a carbonyl group is present, a strong absorption band will appear around 1680–1710 cm⁻¹.[1]

-

C=N Stretching: The C=N stretching vibration within the pyrimidine ring is usually found in the 1550–1600 cm⁻¹ range.[1]

-

Aromatic C-H Stretching: Absorption bands for aromatic C-H stretching are located between 3050 and 3100 cm⁻¹.[1]

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | 3200 - 3400 |

| Carbonyl C=O | Stretching | 1680 - 1710 |

| Pyrimidine C=N | Stretching | 1550 - 1600 |

| Aromatic C-H | Stretching | 3050 - 3100 |

1.4. UV-Visible and Fluorescence Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, while fluorescence spectroscopy measures the emission of light from excited electronic states.

-

UV-Visible Spectroscopy: Indole and its derivatives typically exhibit maximum absorption wavelengths around 292 nm and 616 nm.[3] Pyrimidine derivatives show absorption bands that can vary depending on substitution, with some having a maximum at 275 nm.[4] The overall UV-Vis spectrum of a pyrimidine-indole hybrid will be a composite of the electronic transitions of both heterocyclic systems.

-

Fluorescence Spectroscopy: The fluorescence properties of pyrimidine-indole hybrids are influenced by their specific structure and the solvent environment. While 2-chloropyrimidine (B141910) is non-fluorescent, its derivatives with aliphatic amines can become fluorescent.[5] The fluorescence of indole derivatives is well-documented, with neutral forms typically showing fluorescence maxima around 350 nm.[6] The hybridization of these two moieties can lead to compounds with interesting photophysical properties, including significant Stokes shifts.[7]

| Technique | Parameter | Typical Range for Indole/Pyrimidine Moieties |

| UV-Visible | λmax | ~270 - 300 nm and ~610 - 640 nm for some indole derivatives |

| Fluorescence | Emission λmax | ~350 - 400 nm (can be solvent dependent) |

Experimental Protocols

Detailed methodologies are critical for obtaining high-quality, reproducible spectroscopic data.

2.1. Sample Preparation

-

NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) at a concentration of 5-10 mg/mL. Tetramethylsilane (TMS) is often used as an internal standard for chemical shift referencing.[1]

-

Mass Spectrometry (ESI): Samples are dissolved in a suitable solvent such as methanol (B129727) or acetonitrile (B52724) at a low concentration (e.g., 10-100 µg/mL) and introduced into the mass spectrometer via direct infusion or after separation by liquid chromatography.

-

IR Spectroscopy: Solid samples are often analyzed using the KBr pellet method, where the sample is finely ground with potassium bromide and pressed into a transparent disk.[1] Alternatively, Attenuated Total Reflectance (ATR) can be used for both solid and liquid samples.

-

UV-Visible and Fluorescence Spectroscopy: Samples are dissolved in a UV-transparent solvent (e.g., methanol, ethanol, or buffer) to prepare a dilute solution in a quartz cuvette.

2.2. Instrumentation and Data Acquisition

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz):

-

¹H NMR spectra are recorded with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR spectra typically require a larger number of scans due to the lower natural abundance of the ¹³C isotope.

-

-

Mass Spectrometer (e.g., Waters ZQ 4000):

-

Operated in positive or negative ion mode, depending on the analyte.

-

The mass range is set to encompass the expected molecular weight of the hybrid.

-

-

FTIR Spectrometer (e.g., Shimadzu IR Affinity-1):

-

Spectra are typically recorded over a range of 4000–400 cm⁻¹.[1]

-

-

UV-Visible Spectrophotometer and Fluorometer:

-

Absorption spectra are recorded over a relevant wavelength range (e.g., 200-800 nm).

-

For fluorescence, an excitation wavelength is selected, and the emission spectrum is recorded at higher wavelengths.

-

Visualizing Experimental Workflows

The following diagrams illustrate the general workflows for the spectroscopic characterization of pyrimidine-indole hybrids.

References

- 1. irjmets.com [irjmets.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fluorescence Studies of Selected 2-Alkylaminopyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The fluorescence of indoles and aniline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fluorescent Pyranoindole Congeners: Synthesis and Photophysical Properties of Pyrano[3,2-f], [2,3-g], [2,3-f], and [2,3-e]Indoles [mdpi.com]

The Structural Elucidation of Pyrimidine-Indole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the structural elucidation of pyrimidine-indole derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry due to its wide range of biological activities, including as kinase inhibitors and modulators of tubulin polymerization. Accurate structural determination is paramount for understanding structure-activity relationships (SAR) and for the rational design of new therapeutic agents.

Synthesis of Pyrimidine-Indole Derivatives

The versatile biological activities of pyrimidine-indole derivatives have led to the development of numerous synthetic strategies. A common approach involves the condensation of substituted indoles with functionalized pyrimidines. For instance, the synthesis of oxindole-linked indolyl-pyrimidine derivatives has been achieved through multi-step reactions involving Knoevenagel condensation.[1][2] Another strategy is the reaction of indolyl-chloroenals with various amidines to produce novel biheterocyclic systems. The synthesis of 2,4,5-trisubstituted pyrimidine (B1678525) derivatives often involves the reaction of an indole-containing intermediate with a suitably substituted pyrimidine precursor.[3][4]

A general synthetic workflow for obtaining pyrimidine-indole derivatives is outlined below.

References

- 1. researchgate.net [researchgate.net]

- 2. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Physicochemical Properties of Pyrimidine-Indole Scaffolds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrimidine (B1678525) and indole (B1671886) rings has given rise to a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. Understanding the physicochemical properties of these hybrid molecules is paramount for optimizing their drug-like characteristics, including absorption, distribution, metabolism, and excretion (ADME). This technical guide provides a comprehensive overview of the core physicochemical properties of pyrimidine-indole scaffolds, detailed experimental protocols for their determination, and visualizations of their interactions with key biological signaling pathways.

Core Physicochemical Properties

The therapeutic potential of pyrimidine-indole derivatives is intrinsically linked to their physicochemical characteristics. Properties such as lipophilicity (LogP), aqueous solubility, melting point, and acid dissociation constant (pKa) govern how these molecules behave in biological systems.

Data Presentation

Table 1: Melting Points of Representative Pyrimidine-Indole Derivatives

| Compound Name/Structure | Melting Point (°C) | Reference |

| 4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carbohydrazide | 208–210 | --INVALID-LINK-- |

| 4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (4-methyl-benzylidene)-hydrazide | 240–242 | --INVALID-LINK-- |

| 4-(1H-indol-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid (4-dimethylamino-benzylidene)-hydrazide | 180–182 | --INVALID-LINK-- |

| 4-(5-Bromo-1H-indol-3-yl)pyrimidin-2-amine | Not specified | --INVALID-LINK-- and --INVALID-LINK-- |

| 3-(2-chloropyrimidin-4-yl)-1-methylindole | Not specified | --INVALID-LINK-- |

Table 2: Lipophilicity, Solubility, and pKa of Representative Pyrimidine-Indole Scaffolds

| Compound Name/Structure | LogP (Calculated) | Aqueous Solubility | pKa (Calculated) | Reference |

| 4-(1H-indol-3-yl)pyrimidin-2-amine | 1.6 | Not specified | 5.38 (strongest basic) | --INVALID-LINK-- |

| 4-(1-Methyl-1H-indol-3-yl)-5-(3-aminophenyl)pyrimidin-2-amine | 2.5 | Not specified | 5.8 (strongest basic) | --INVALID-LINK-- |

Note: The LogP and pKa values in Table 2 are computationally predicted and should be considered as estimates. Experimental determination is necessary for definitive values.

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. The following sections detail standardized experimental protocols for measuring solubility, LogP, and pKa, which can be adapted for pyrimidine-indole scaffolds.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic solubility.[1]

Objective: To determine the equilibrium solubility of a pyrimidine-indole compound in an aqueous buffer.

Materials:

-

Test pyrimidine-indole compound

-

Phosphate buffered saline (PBS), pH 7.4

-

Organic solvent for stock solution (e.g., DMSO)

-

Microcentrifuge tubes

-

Orbital shaker/incubator

-

High-performance liquid chromatography (HPLC) system or UV-Vis spectrophotometer

-

Analytical balance

Protocol:

-

Prepare a stock solution of the test compound in a suitable organic solvent (e.g., 10 mg/mL in DMSO).

-

Add an excess amount of the solid compound (or a small volume of the concentrated stock solution) to a known volume of PBS (pH 7.4) in a microcentrifuge tube. The final concentration of the organic solvent should be kept to a minimum (ideally <1%) to avoid co-solvency effects.

-

Ensure that a visible excess of solid material remains undissolved.

-

Seal the tubes and place them on an orbital shaker in an incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant without disturbing the pellet.

-

Dilute the supernatant with an appropriate solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method against a standard curve of known concentrations.

-

Express the solubility in units of µg/mL or µM.

Lipophilicity (LogP) Determination (RP-HPLC Method)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and efficient method for estimating the octanol-water partition coefficient (LogP).[2]

Objective: To determine the LogP of a pyrimidine-indole compound by correlating its retention time on an RP-HPLC column with those of known standards.

Materials:

-

Test pyrimidine-indole compound

-

A set of standard compounds with known LogP values

-

HPLC system with a C18 column and UV detector

-

Mobile phase: Acetonitrile and water (or buffer)

-

Methanol or other suitable solvent for sample preparation

Protocol:

-

Prepare stock solutions of the test compound and a series of standard compounds with a range of known LogP values in a suitable solvent (e.g., methanol).

-

Set up an isocratic HPLC method with a C18 column. The mobile phase composition (e.g., 60:40 acetonitrile:water) should be optimized to achieve good peak shapes and retention times for all compounds.

-

Inject each standard compound individually and record its retention time (t_R).

-

Calculate the retention factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time (determined by injecting an unretained compound like uracil).

-

Create a calibration curve by plotting the log k values of the standards against their known LogP values. A linear regression should be obtained.

-

Inject the test pyrimidine-indole compound under the same HPLC conditions and record its retention time.

-

Calculate the log k value for the test compound.

-

Determine the LogP of the test compound by interpolating its log k value on the calibration curve.

Acid Dissociation Constant (pKa) Determination (Potentiometric Titration)

Potentiometric titration is a precise method for determining the pKa of ionizable compounds.[3][4]

Objective: To determine the pKa value(s) of a pyrimidine-indole compound by measuring the pH of a solution as a titrant is added.

Materials:

-

Test pyrimidine-indole compound

-

Calibrated pH meter and electrode

-

Automated titrator or burette

-

Standardized solutions of hydrochloric acid (HCl) and sodium hydroxide (B78521) (NaOH) (e.g., 0.1 M)

-

Potassium chloride (KCl) solution (to maintain constant ionic strength)

-

Deionized water (degassed to remove CO2)

-

Magnetic stirrer and stir bar

Protocol:

-

Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).[3]

-

Accurately weigh and dissolve the pyrimidine-indole compound in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM). If the compound has low aqueous solubility, a co-solvent (e.g., methanol-water mixture) may be used, and the aqueous pKa can be extrapolated.[5]

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.15 M).[3]

-

Place the solution in a jacketed beaker to maintain a constant temperature and place it on a magnetic stirrer.

-

Immerse the pH electrode in the solution and ensure continuous stirring.

-

For a basic compound, titrate the solution with a standardized solution of HCl. For an acidic compound, titrate with a standardized solution of NaOH.

-

Add the titrant in small, precise increments and record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration past the equivalence point(s).

-

Plot the pH versus the volume of titrant added to generate a titration curve.

-

The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the titration curve (or by analyzing the first or second derivative of the curve). For polyprotic compounds, multiple pKa values may be determined.

Signaling Pathway Interactions

Many pyrimidine-indole scaffolds exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and angiogenesis. The following diagrams, generated using the DOT language, illustrate the interaction of specific pyrimidine-indole derivatives with the EGFR, VEGFR, and ERK/MAPK signaling pathways.

EGFR Signaling Pathway Inhibition

Certain indolyl-pyrimidine derivatives have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation.[6]

VEGFR Signaling Pathway Inhibition

Indole-tethered pyrimidine derivatives have demonstrated potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[7]

ERK/MAPK Signaling Pathway Suppression

Some[3][6][8]triazolo[1,5-a]pyrimidine indole derivatives have been shown to suppress the ERK signaling pathway, leading to anticancer effects.[9]

Conclusion

The pyrimidine-indole scaffold remains a fertile ground for the discovery of novel therapeutic agents. A thorough understanding and systematic evaluation of their physicochemical properties are critical for the successful translation of these promising compounds from the laboratory to the clinic. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in their efforts to design and develop the next generation of pyrimidine-indole-based drugs with optimized efficacy and safety profiles. Further experimental work is needed to build a more comprehensive public database of the physicochemical properties of this important class of molecules.

References

- 1. rjptonline.org [rjptonline.org]

- 2. mdpi.com [mdpi.com]

- 3. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. revroum.lew.ro [revroum.lew.ro]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to Pyrimidine-Indole Hybrid Chemistry

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of pyrimidine-indole hybrid molecules. By merging the pharmacophoric properties of both pyrimidine (B1678525) and indole (B1671886) moieties, these hybrids have emerged as a promising class of compounds in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. This document details key synthetic strategies, summarizes significant quantitative biological data, provides exemplary experimental protocols, and visualizes relevant biological pathways.

Introduction to Pyrimidine-Indole Hybrids

The strategic combination of indole and pyrimidine rings into a single molecular entity is a rational drug design approach to develop novel therapeutic agents.[1] Indole, a privileged scaffold in medicinal chemistry, is a core component of numerous natural products and clinically approved drugs, known for its ability to interact with various biological targets through hydrogen bonding, π–π stacking, and hydrophobic interactions.[1] Similarly, the pyrimidine nucleus is fundamental to the structure of nucleobases in DNA and RNA, and its derivatives are integral to a multitude of approved drugs with diverse therapeutic applications, including anticancer, antiviral, and antibacterial agents.[1]

The hybridization of these two pharmacophores can lead to compounds with enhanced biological activity, novel mechanisms of action, and the potential to overcome drug resistance.[2] Several pyrimidine-indole hybrids have demonstrated potent efficacy against a range of diseases by targeting key biological pathways, such as kinase signaling and tubulin polymerization.[1][3] Notably, mobocertinib, an indole-pyrimidine hybrid, has been approved for clinical use in cancer treatment, highlighting the therapeutic potential of this class of molecules.[2]

Synthetic Strategies

Several synthetic methodologies have been developed for the construction of pyrimidine-indole hybrids, ranging from classical multi-step synthesis to more efficient one-pot and multi-component reactions. Greener synthetic approaches, such as microwave-assisted synthesis, have also been successfully employed to improve reaction efficiency and reduce environmental impact.[1]

Microwave-Assisted Green Synthesis

Microwave irradiation has been shown to significantly accelerate the synthesis of pyrimidine-indole hybrids, often leading to higher yields and shorter reaction times compared to conventional heating methods.[1] This approach aligns with the principles of green chemistry by reducing energy consumption and often allowing for the use of more environmentally benign solvents like ethanol (B145695).[1]

Exemplary Experimental Protocol: Microwave-Assisted Synthesis

A representative microwave-assisted synthesis involves a Fischer indolization to form the indole core, followed by cyclization to construct the pyrimidine ring.[4]

-

Step 1: Fischer Indolization: A mixture of a substituted phenylhydrazine (B124118) (1 mmol) and a ketone (1.2 mmol) in ethanol (10 mL) is subjected to microwave irradiation at a specified power and temperature for 5-10 minutes. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting indole derivative is isolated by filtration or extraction.

-

Step 2: Cyclization to form the Pyrimidine Ring: The synthesized indole derivative (1 mmol) is reacted with a suitable precursor for the pyrimidine ring, such as an amidine or a guanidine (B92328) derivative (1.1 mmol), in the presence of a base (e.g., potassium carbonate) in a solvent like DMF or ethanol. The mixture is again subjected to microwave irradiation for 10-20 minutes. After cooling, the product is precipitated by adding water and purified by recrystallization or column chromatography.

Four-Component Synthesis of 9H-Pyrimido[4,5-b]indoles

A highly efficient one-pot, four-component synthesis of 2-phenyl-9H-pyrimido[4,5-b]indoles has been developed using indole-3-carboxaldehydes, aromatic aldehydes, and ammonium (B1175870) iodide as the nitrogen source under transition-metal-free conditions.[5][6] This method involves the formation of four C-N bonds in a single step.[5]

Exemplary Experimental Protocol: Four-Component Synthesis

To a mixture of indole-3-carboxaldehyde (B46971) (0.5 mmol), an aromatic aldehyde (0.6 mmol), and ammonium iodide (2.0 mmol) in a suitable solvent, iodine (20 mol%) is added as a catalyst.[6] The reaction mixture is then heated under an oxygen atmosphere. The progress of the reaction is monitored by TLC. Upon completion, the reaction is quenched, and the product is isolated and purified using standard techniques like column chromatography.[6] For example, the reaction of indole-3-carboxaldehyde with benzaldehyde (B42025) and ammonium iodide yields 2-phenyl-9H-pyrimido[4,5-b]indole.[6]

Biological Activities and Therapeutic Targets

Pyrimidine-indole hybrids have demonstrated a broad spectrum of biological activities, with anticancer, anti-inflammatory, and antimicrobial properties being the most extensively studied.

Anticancer Activity

The anticancer potential of pyrimidine-indole hybrids is well-documented, with many derivatives exhibiting potent cytotoxicity against a variety of cancer cell lines.[1][4][7] The mechanisms of action often involve the inhibition of key enzymes and proteins crucial for cancer cell proliferation and survival, such as epidermal growth factor receptor (EGFR) and tubulin.[8][9]

Dysregulation of the EGFR signaling pathway is a common feature in many cancers, making it a prime target for therapeutic intervention.[1] Several pyrimidine-indole hybrids have been designed as EGFR inhibitors, demonstrating potent antiproliferative activity.[8][10]

Table 1: Anticancer Activity of EGFR-Inhibiting Pyrimidine-Indole Hybrids

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 4g | MCF-7 (Breast) | 5.1 | [8][11] |

| HepG2 (Liver) | 5.02 | [8][11] | |

| HCT-116 (Colon) | 6.6 | [8][11] | |

| MKP101 | HCC827 (Lung) | 0.16 | [12] |

| Erlotinib (Standard) | - | 0.25 (EGFR IC50) | [10] |

Experimental Protocol: EGFR Kinase Assay

The inhibitory activity of pyrimidine-indole hybrids against EGFR can be evaluated using an in vitro kinase assay, such as the ADP-Glo™ Kinase Assay.[1][13]

-

Reagent Preparation: Prepare a stock solution of the test compound in 100% DMSO. Dilute the recombinant EGFR enzyme and prepare the kinase reaction master mix containing the peptide substrate and ATP in the kinase assay buffer.[1]

-

Kinase Reaction: In a 96-well plate, add the diluted test compound or control (DMSO). Add the kinase reaction master mix, followed by the diluted EGFR enzyme to initiate the reaction. Incubate the plate at 30°C for 60 minutes.[1]

-

ADP Detection: Add ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes. Then, add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for another 30 minutes at room temperature.[1]

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The IC50 value is calculated from the dose-response curve.[1]

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling pathway and its inhibition by pyrimidine-indole hybrids.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[7][14] Several pyrimidine-indole hybrids have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest and apoptosis.[7][14][15]

Table 2: Anticancer Activity of Tubulin Polymerization-Inhibiting Pyrimidine-Indole Hybrids

| Compound | Cancer Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition (IC50 µM or % at a given concentration) | Reference |

| 15 | MCF-7 (Breast) | 0.29 | 42% inhibition at 10 µM | [7][14] |

| HeLa (Cervical) | 4.04 | Not specified | [7][14] | |

| HCT116 (Colon) | 9.48 | Not specified | [7][14] | |

| 14 | HeLa (Cervical) | 2.51 | Not specified | [7][14] |

| 34 | A549 (Lung) | 5.01 | 11.2 | [9] |

| MDA-MB-231 (Breast) | - | - | [9] | |

| MCF-7 (Breast) | - | - | [9] |

Experimental Protocol: Tubulin Polymerization Assay

The effect of pyrimidine-indole hybrids on tubulin polymerization can be assessed by monitoring the change in absorbance or fluorescence over time.[16][17]

-

Reaction Setup: In a 96-well plate, a solution of purified tubulin in a polymerization buffer (e.g., PIPES buffer) containing GTP is prepared. The test compound dissolved in a suitable solvent (e.g., DMSO) is added to the wells.[16]

-

Initiation of Polymerization: Polymerization is initiated by incubating the plate at 37°C.[16]

-

Data Acquisition: The change in absorbance at 340 nm is monitored over time using a plate reader. An increase in absorbance indicates microtubule formation. Inhibitors of tubulin polymerization will suppress this increase.[16]

Experimental Workflow: Anticancer Drug Screening

Caption: A typical workflow for anticancer screening of pyrimidine-indole hybrids.

Anti-inflammatory Activity

Chronic inflammation is implicated in the pathogenesis of numerous diseases. Pyrimidine-indole hybrids have been investigated for their anti-inflammatory properties, with some compounds showing promising activity.[18][19] The mechanism of action can involve the inhibition of inflammatory mediators and signaling pathways.[20]

Table 3: Anti-inflammatory Activity of Pyrimidine-Indole Hybrids

| Compound | Assay | Activity | Reference |

| Series of Indole/Pyrimidine Hybrids | In vivo carrageenan-induced paw edema | Significant reduction in paw edema | [19] |

| 4-indolyl-2-arylaminopyrimidine derivatives | LPS-induced inflammation in HBE cells | Inhibition of IL-6 and IL-8 release | [21] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyrimidine-indole hybrids have been synthesized and evaluated for their antibacterial and antifungal activities, with some derivatives exhibiting significant potency.[22][23]

Table 4: Antimicrobial Activity of Pyrimidine-Indole Hybrids

| Compound | Microorganism | MIC (µg/mL) | Reference |

| Ciprofloxacin-Indole Hybrid 3a | S. aureus | 0.25-8 | [5][23] |

| E. coli | 0.25-8 | [5][23] | |

| Ciprofloxacin-Indole Hybrid 8b | S. aureus | 0.0626-1 | [5][23] |

| E. coli | 0.0626-1 | [5] | |

| Indolyl-pyrimidine 3 | S. aureus | 16 | [22] |

| E. coli | 16 | [22] | |

| Indolyl-pyrimidine 4 | S. aureus | 18 | [22] |

| E. coli | 17 | [22] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC, which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using a broth microdilution method.

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution of Compounds: The this compound is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is read as the lowest concentration of the compound at which there is no visible turbidity.

Conclusion and Future Perspectives

The hybridization of pyrimidine and indole scaffolds has proven to be a highly effective strategy in the development of novel therapeutic agents with a wide array of biological activities. The research highlighted in this guide demonstrates the significant potential of these compounds as anticancer, anti-inflammatory, and antimicrobial agents. The versatility in synthetic methodologies allows for the creation of diverse chemical libraries for further biological screening.

Future research in this field should focus on the optimization of lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. A deeper understanding of the structure-activity relationships will guide the design of next-generation pyrimidine-indole hybrids with improved therapeutic profiles. Furthermore, the exploration of novel biological targets and the application of these hybrids in other disease areas are promising avenues for future investigation. The continued development of efficient and sustainable synthetic methods will also be crucial for the advancement of this important class of molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. texaschildrens.org [texaschildrens.org]

- 4. irjmets.com [irjmets.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, Synthesis and Molecular Docking Studies of Novel Indole-Pyrimidine Hybrids as Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, Molecular Modeling and Antitumor Evaluation of Novel Indolyl-Pyrimidine Derivatives with EGFR Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. promega.com [promega.com]

- 14. Synthesis and biological evaluation of novel indole-pyrimidine hybrids bearing morpholine and thiomorpholine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 17. abscience.com.tw [abscience.com.tw]

- 18. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Anti-inflammatory Activity and Computational Biology Study of Indole/Pyrimidine Hybrids | Faculty of Science [b.aun.edu.eg]

- 21. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]

- 22. japsonline.com [japsonline.com]

- 23. Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin-Indole Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Potential of the Pyrimidine-Indole Core: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The fusion of pyrimidine (B1678525) and indole (B1671886) rings has given rise to a versatile heterocyclic core with a remarkable spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanistic insights into pyrimidine-indole derivatives, positioning them as promising scaffolds in modern drug discovery. The content herein is curated to serve as a valuable resource for researchers, scientists, and professionals engaged in the development of novel therapeutic agents.

Introduction

The pyrimidine-indole core is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2] This guide delves into the quantitative biological data, detailed experimental protocols, and the underlying molecular mechanisms of action associated with this potent chemical scaffold.

Biological Activities and Quantitative Data

Pyrimidine-indole derivatives have been extensively evaluated for various pharmacological activities. The following tables summarize the quantitative data from key studies, providing a comparative overview of their potency.

Anticancer Activity

The anticancer potential of pyrimidine-indole hybrids has been demonstrated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values from various studies are presented in Table 1.

Table 1: Anticancer Activity of Pyrimidine-Indole Derivatives (IC50 in µM)

| Compound/Series | MCF-7 (Breast) | HepG2 (Liver) | HCT-116 (Colon) | HeLa (Cervical) | A549 (Lung) | Caco-2 (Colon) | Reference |

| Compound 4g | 5.1 ± 1.14 | 5.02 ± 1.19 | 6.6 ± 1.40 | - | - | - | [3] |

| Compound 4f | 1.629 | - | - | - | - | - | [4] |

| Compound 4i | 1.841 | - | - | - | 2.305 | 4.990 | [4] |

| Compound 4a | 2.958 | - | - | - | 3.304 | 10.350 | [4] |

| Compound 4d | 4.798 | - | - | - | - | 9.632 | [4] |

| Compound 4g (Indazol-pyrimidine) | 4.680 | - | - | - | - | 6.909 | [4] |

| Compound 4e | - | - | - | - | - | 7.172 | [4] |

| Indole-pyrimidine hybrids (unspecified) | >70% inhibition | >70% inhibition | >70% inhibition | - | - | - | [5] |

| Compound 34 | 14.36 | - | - | - | 5.01 | - | [6] |

Note: "-" indicates data not available in the cited reference.

Antimicrobial Activity

The antimicrobial efficacy of pyrimidine-indole derivatives has been established against various bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values are summarized in Table 2.

Table 2: Antimicrobial Activity of Pyrimidine-Indole Derivatives (MIC in µg/mL)

| Compound/Series | S. aureus (Gram +) | B. subtilis (Gram +) | E. coli (Gram -) | C. albicans (Fungus) | Reference |

| Compound 3 | High Activity | - | - | Active | [7] |

| Compound 4 | High Activity | - | - | Active | [7] |

| Compound 1 | - | - | - | Active | [7] |

| Compounds 7a, 7b, 7c | - | - | - | Active | [7] |

| Fluoro/chloro substituted derivatives | Potent Activity | - | - | - | [5] |

| Indole-triazole derivatives | 3.125-50 | 3.125-50 | 3.125-50 | 3.125-50 | [8] |

Note: "High Activity" and "Potent Activity" are as described in the source without specific numerical values. "-" indicates data not available.

Anti-inflammatory Activity

The in vivo anti-inflammatory potential of pyrimidine-indole compounds has been assessed using the carrageenan-induced paw edema model in rats. The percentage inhibition of edema is presented in Table 3.

Table 3: In Vivo Anti-inflammatory Activity of Pyrimidine-Indole Derivatives

| Compound | Time Post-Carrageenan | Edema Inhibition (%) | Reference |

| Compound 5b | 4h | 73.54 | [9] |

| Compound 5c | 4h | 79.42 | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of pyrimidine-indole derivatives.

Synthesis of Pyrimidine-Indole Hybrids

A general and efficient method for the synthesis of the pyrimidine-indole core involves a multi-component reaction.[1][5][7][10]

Example Protocol: Microwave-Assisted Synthesis [1]

-

Step 1: Fischer Indolization: Phenylhydrazine (1 equivalent) and a substituted ethyl acetoacetate (B1235776) (1 equivalent) are subjected to microwave irradiation (400 W, 90-100 °C) in ethanol (B145695) for 5-8 minutes to yield the indole derivative.

-

Step 2: Cyclization: The resulting indole derivative (1 equivalent) is mixed with a suitable amine-containing reagent (e.g., 1-benzyl-4-carbamoyl-5-amino-1H-1,2,3-triazole) (1 equivalent) in ethanol.

-

The mixture is again irradiated in a microwave synthesizer (400 W, 90-100 °C) for 8-10 minutes.

-

The solvent is removed under reduced pressure, and the residue is recrystallized from ethanol to yield the final pyrimidine-indole hybrid.

In Vitro Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1][11][12][13][14]

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere for 24 hours under standard culture conditions (37 °C, 5% CO₂).

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically in the range of 1-100 µM) and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10-28 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of approximately 0.5 mg/mL.

-

Incubation: Incubate the plates for 1.5 to 4 hours at 37 °C to allow the formation of formazan (B1609692) crystals by viable cells.

-

Solubilization: Carefully remove the medium and add 100-130 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and measure the absorbance at a wavelength of 492 nm or 570-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically determined by measuring the Minimum Inhibitory Concentration (MIC) using the tube dilution method.[7][8][15]

Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganisms (bacteria or fungi).

-

Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi) in test tubes.

-

Inoculation: Inoculate each tube with the standardized microbial suspension.

-

Incubation: Incubate the tubes at an appropriate temperature (e.g., 37 °C for bacteria, 28 °C for fungi) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Tubulin Polymerization Inhibition Assay

This assay measures the ability of a compound to interfere with the polymerization of tubulin into microtubules.[6][16][17][18]

Protocol:

-

Reagent Preparation: Reconstitute purified tubulin (e.g., from porcine brain) to a concentration of 2-3 mg/mL in a polymerization buffer (e.g., G-PEM buffer: 80 mM PIPES pH 6.8, 0.5 mM EGTA, 2.0 mM MgCl₂, 1.0 mM GTP).

-

Assay Setup: In a pre-warmed 96-well plate, add the reconstituted tubulin solution.

-

Compound Addition: Add varying concentrations of the test compounds (typically 0.1 µM – 10 µM) to the wells.

-

Initiation of Polymerization: Initiate polymerization by adding GTP to a final concentration of 1 mM and, if necessary, a polymerization enhancer like glycerol. A fluorescent reporter like DAPI can be included to monitor polymerization.

-

Measurement: Monitor the change in absorbance or fluorescence at 340 nm at regular intervals (e.g., every 60 seconds) for a defined period to track the kinetics of tubulin polymerization.

-

Data Analysis: Compare the polymerization curves in the presence of the test compounds to that of a control (vehicle) to determine the inhibitory effect.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard animal model used to evaluate the acute anti-inflammatory activity of compounds.[9][19][20][21][22][23]

Protocol:

-

Animal Acclimatization: Acclimate rats or mice to the laboratory conditions for a week before the experiment.

-

Compound Administration: Administer the test compounds (e.g., 200 mg/kg) intraperitoneally (i.p.) or orally. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin, 10 mg/kg).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) following compound administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).

-

Calculation of Edema Inhibition: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group using the formula: Percentage Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Mechanism of Action and Signaling Pathways

The pharmacological effects of pyrimidine-indole derivatives are attributed to their interaction with specific molecular targets and modulation of key signaling pathways.

Inhibition of Epidermal Growth Factor Receptor (EGFR)

Several pyrimidine-indole hybrids have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that plays a crucial role in cancer cell proliferation and survival.[3][24][25][26][27][28] The binding of these compounds to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling cascade.

Caption: EGFR signaling pathway and its inhibition by pyrimidine-indole derivatives.

Inhibition of Tubulin Polymerization

Another significant mechanism of action for the anticancer activity of pyrimidine-indole compounds is the inhibition of tubulin polymerization.[6][16] By binding to the colchicine-binding site on β-tubulin, these compounds disrupt the formation of microtubules, which are essential for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization by pyrimidine-indole compounds.

Suppression of the ERK Signaling Pathway

Studies have also indicated that pyrimidine-indole derivatives can exert their anticancer effects by suppressing the Extracellular signal-Regulated Kinase (ERK) signaling pathway.[29] This pathway is a downstream component of the EGFR signaling cascade and is crucial for cell proliferation.

Caption: General experimental workflow for the development of pyrimidine-indole derivatives.

Conclusion and Future Perspectives